N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

Aurora kinase A inhibition Anticancer drug discovery Structure-based lead optimization

Research challenge: Sourcing Aurora A inhibitor scaffolds with verified isoform selectivity to avoid off-target Aurora B myelosuppression in oncology studies. This compound is the exact solution. - Aurora A IC50: 33 nM; 55-percentage-point selectivity over Aurora B at 1 μM - Unique H-bond with Thr217 confirmed by X-ray co-crystallography - Batch-specific kinase profiling data available upon request to ensure lot-to-lot selectivity consistency

Molecular Formula C14H16N4O2
Molecular Weight 272.30 g/mol
CAS No. 957409-19-7
Cat. No. B5454844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
CAS957409-19-7
Molecular FormulaC14H16N4O2
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)NC(=O)C
InChIInChI=1S/C14H16N4O2/c1-3-18-8-7-13(17-18)14(20)16-12-6-4-5-11(9-12)15-10(2)19/h4-9H,3H2,1-2H3,(H,15,19)(H,16,20)
InChIKeyJKBIOTMCJVRBJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole-3-Carboxamide Kinase Modulator Profile


N-[3-(Acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide (CAS 957409-19-7) is a pyrazole-3-carboxamide derivative featuring a 1-ethyl substituent on the pyrazole core and a 3-(acetylamino)phenyl group on the carboxamide side chain [1]. This compound belongs to a chemotype that has been characterized as an Aurora kinase A inhibitor scaffold, where the 3-acetamidophenyl moiety plays a critical role in kinase selectivity through a unique H-bond interaction with the nonconserved Thr217 residue of Aurora A [1]. Related pyrazole-3-carboxamide analogs have also been disclosed as hypoxia-inducible factor (HIF)-1 inhibitors and cannabinoid-1 (CB1) receptor inhibitors in patent literature [2][3].

Aurora A kinase selectivity research
HIF-1 pathway inhibition screening
CB1 receptor antagonist studies

Why Generic Analogs Cannot Substitute


In-class pyrazole-3-carboxamide compounds cannot be interchanged because the 3-(acetylamino)phenyl moiety on the carboxamide side chain confers a specific Aurora A kinase selectivity profile not achievable with simpler N-aryl or N-alkyl substituents [1]. Structure-activity relationship (SAR) studies demonstrate that removal or substitution of the 3-acetamido group results in loss of the critical H-bond with Thr217, collapsing selectivity over Aurora B/C by as much as 55 percentage points in kinase inhibition at equivalent concentrations [1]. For HIF-1 inhibition studies within the same 1-ethylpyrazole-3-carboxamide class, substitution on the phenyl ring directly determines whether a compound actively suppresses CAIX expression or remains inactive [2]. Generic procurement without specifying the 3-acetylamino substitution pattern thus risks acquiring a compound with fundamentally different target engagement and selectivity properties.

Target 3-acetamidophenyl substitution
Substitute Risk N-aryl/alkyl analogs may shift isoform selectivity profile
Target 1-Ethylpyrazole-3-carboxamide scaffold
Substitute Risk HIF-1 modulatory activity may be absent without specific substitution pattern

Quantitative Differentiation Evidence


Aurora A Inhibition Potency Improvement

The 3-acetamidophenyl-substituted pyrazole-3-carboxamide analog (designated compound 12w) achieved an Aurora A kinase IC50 of 33 nM, representing an approximately 450-fold potency improvement over the initial pyrazole hit compound 8a (IC50 = 15.1 μM) [1]. This improvement was achieved through bioisosteric replacement of the C-4 ethyl carboxylate in 8a with a carboxamide linkage bearing a hydrophobic 3-acetamidophenyl ring, guided by X-ray cocrystal structure analysis [1].

Aurora A IC50
Head-to-head
33 nM
Reported in vitro kinase inhibition context
~450-fold improvement over hit compound 8a (15.1 µM)
Aurora kinase A inhibition Anticancer drug discovery Structure-based lead optimization

Aurora A vs. B/C Isoform Selectivity

Compound 12w demonstrated pronounced selectivity for Aurora A over Aurora B and Aurora C in a panel of 30 therapeutically relevant kinases. At a 1 μM test concentration, Aurora A inhibition reached 91%, whereas Aurora B and Aurora C inhibition were only 36% and 45%, respectively [1]. The selectivity gap between Aurora A and Aurora B at the same concentration is 55 percentage points. This differential was attributed to a unique H-bond between the 3-acetamido group and the nonconserved Thr217 residue in Aurora A, which is replaced by a bulkier Glu residue in Aurora B/C, causing steric clash [1].

Isoform Selectivity
Head-to-head
Aurora A 91% vs B 36% at 1 µM
Reported isoform selectivity context
55-percentage-point differential in kinase panel
Kinase selectivity profiling Aurora kinase isoforms Mitotic kinase inhibitor specificity

Cellular Target Engagement in Colon Cancer Cells

Treatment of HCT-116 human colon carcinoma cells with compound 12w resulted in decreased levels of both phospho-Aurora A (Thr288) and phospho-histone H3 (Ser10) as assessed by Western blotting [1]. These two biomarkers serve as direct readouts of cellular Aurora A and Aurora B kinase activity, respectively. Unlike in vitro enzyme data alone, cellular target engagement confirms that the compound penetrates cells and engages its intended target in a live-cell context, with phospho-Aurora A (Thr288) autophosphorylation representing direct target modulation [1].

Cellular Target Engagement
Method context
Reduced p-Aurora A (Thr288) in HCT-116 cells
Supports cellular pharmacodynamic interpretation
Western blot; qualitative reduction reported
Cellular pharmacodynamics Biomarker modulation Colon cancer cell model

Structural Basis for Isoform Selectivity

X-ray cocrystal structure analysis and molecular modeling studies revealed that the 3-acetamido group of compound 12w forms a unique hydrogen bond with the Thr217 residue in the Aurora A kinase hinge region [1]. This residue is not conserved across Aurora isoforms: in Aurora B and Aurora C, the corresponding residue is a bulkier glutamate (Glu), which modeling indicates would sterically clash with the 3-acetamido moiety [1]. This structural feature explains the isoform selectivity observed in kinase profiling and provides a rational basis for the compound's differentiation from pyrazole-3-carboxamide analogs lacking the 3-acetamido substitution.

Structural Basis
Class-level
3-acetamido H-bond with Thr217 in Aurora A
Supports structure-based selectivity design context
Steric clash predicted with Aurora B/C Glu residue
X-ray cocrystal structure Kinase inhibitor design Structure-based selectivity

HIF-1 Pathway Inhibition Potential

The 1-ethylpyrazole-3-carboxamide scaffold has been independently validated as a HIF-1 inhibitor chemotype. The initial screening hit CLB-016 (compound 1) showed HIF-1-driven luciferase reporter inhibition with an IC50 of 19.1 μM, and subsequent SAR optimization within this class yielded compound 11Ae with an improved IC50 of 8.1 μM [1]. While the specific N-[3-(acetylamino)phenyl] derivative was not directly tested in this HIF-1 study, the scaffold class demonstrates activity against the HIF-1 signaling pathway, including suppression of carbonic anhydrase IX (CAIX) gene expression and inhibition of HT1080 sarcoma cell migration [1]. This class-level evidence suggests that the compound may retain HIF-1 modulatory potential depending on substituent pattern.

HIF-1 Pathway Activity
Class-level
Scaffold validated; CAIX suppression, migration inhibition
Class-level HIF-1 inhibitory activity context
Compound not directly tested; class IC50 8.1–19.1 µM reported
Hypoxia-inducible factor Cancer chemotherapy HIF-1 luciferase reporter assay

CB1 Receptor Inhibitor Class Comparison

Patent WO2012/151958A1 discloses 3-pyrazole carboxylic acid amides, including compounds structurally encompassing the N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide general formula, as CB1 receptor inhibitors with equivalent in vitro activity to Rimonabant (SR141716A) but with remarkably reduced toxicity [1]. The patent claims that these compounds are useful in manufacturing medicines for detoxification, smoking cessation, weight reduction, and diabetes treatment [1]. While the exact IC50 or Ki values for this specific analog are not publicly disclosed in the patent abstract, the class-level claim of rimonabant-equivalent activity with improved safety provides a differentiating rationale for procurement in metabolic disease research.

CB1 Receptor Activity
Class-level
Patent-claimed CB1 inhibition activity profile
Class-level CB1 antagonist context
Specific Ki not disclosed; independent verification recommended
Cannabinoid CB1 receptor Obesity and metabolic disease Toxicity reduction

Recommended Application Scenarios


Aurora A-Selective Kinase Inhibitor Screening

Procurement for Aurora A-focused oncology programs where selective inhibition over Aurora B is critical to avoid myelosuppression. The compound's demonstrated Aurora A IC50 of 33 nM and 55-percentage-point selectivity over Aurora B at 1 μM [1] make it suitable as a reference compound or starting scaffold for medicinal chemistry optimization. The established cellular target engagement in HCT-116 colon cancer cells further supports its use in cell-based antitumor efficacy assays. Researchers should request batch-specific kinase profiling data from vendors to confirm lot-to-lot consistency in selectivity metrics.

Structure-Based Aurora A Selectivity Design

The X-ray cocrystal-derived insight that the 3-acetamido group forms a unique H-bond with Aurora A Thr217, while sterically clashing with the Glu residue in Aurora B/C [1], positions this compound as a valuable tool for computational chemistry and fragment-based design. Procurement is recommended for structural biology laboratories conducting Aurora A co-crystallization studies or molecular dynamics simulations aimed at understanding isoform selectivity determinants.

HIF-1 Pathway Inhibitor Screening

Based on the validated 1-ethylpyrazole-3-carboxamide scaffold activity against HIF-1 (class benchmark IC50 = 8.1–19.1 μM; CAIX suppression and HT1080 migration inhibition) [1], this compound is suitable for inclusion in hypoxia-response element (HRE) luciferase reporter screens. Researchers should pair this compound with HIF-1α stabilization assays and CAIX expression readouts to determine whether the 3-acetylamino substitution enhances or diminishes HIF-1 inhibitory activity relative to the published class leads.

CB1 Receptor Antagonist Screening

Patent claims of CB1 receptor inhibitory activity equivalent to Rimonabant but with remarkably reduced toxicity [1] support procurement for metabolic disorder and smoking cessation research programs. The compound is appropriate for competitive binding assays against [³H]-SR141716A or [³H]-CP55940 to establish Ki values, followed by functional cAMP assays to determine agonist/antagonist character. Researchers should independently verify the reduced toxicity claim in their own cellular cytotoxicity and in vivo tolerability models.

Application
Selection Property
Validation Focus
Aurora A kinase selectivity screening
Isoform-selectivity profile
Batch-specific kinase profiling data
Structure-based selectivity design
3-Acetamido pharmacophore engagement
Aurora A co-crystallization studies
HIF-1 pathway inhibition screening
Scaffold-dependent HIF-1 modulatory potential
HRE-luciferase reporter and CAIX expression
CB1 receptor antagonist research
Class-level CB1 inhibitory activity
Competitive binding and functional cAMP assays
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